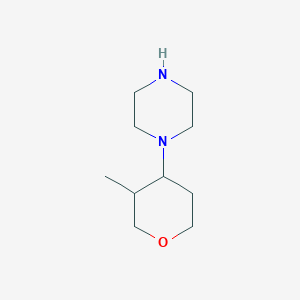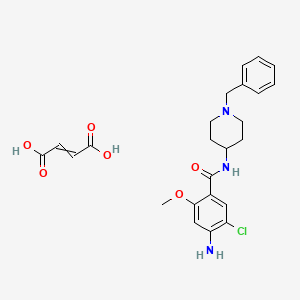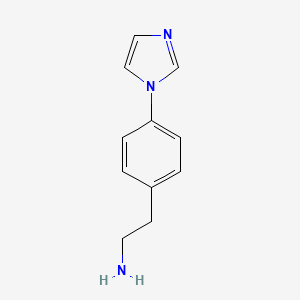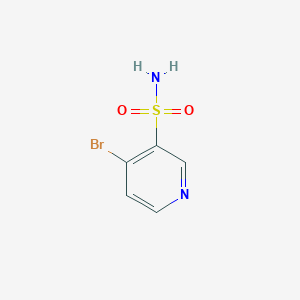
4-bromo-3-Pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-Pyridinesulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S and a molecular weight of 237.07 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and sulfonamide functional groups
Vorbereitungsmethoden
The synthesis of 4-bromo-3-Pyridinesulfonamide can be achieved through various synthetic routes. One common method involves the bromination of 3-Pyridinesulfonamide using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a specific temperature to ensure the selective bromination at the 4-position of the pyridine ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
4-bromo-3-Pyridinesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these transformations.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinesulfonamides, while coupling reactions can produce biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-Pyridinesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes like phosphoinositide 3-kinase (PI3K) and phosphatidylinositol 4-kinase (PI4K). These enzymes are involved in various cellular processes, including cell growth and survival, making them important targets for cancer therapy.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it valuable in studying cellular signaling pathways and understanding disease mechanisms.
Industrial Applications: It can be used in the development of agrochemicals and other industrial products due to its reactivity and functional group versatility.
Wirkmechanismus
The mechanism of action of 4-bromo-3-Pyridinesulfonamide involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of PI3K, it binds to the enzyme’s active site, preventing the phosphorylation of phosphoinositides and thereby disrupting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-bromo-3-Pyridinesulfonamide can be compared with other pyridinesulfonamide derivatives, such as:
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound also targets PI3K but has different substituents that may affect its potency and selectivity.
4-chloro-3-Pyridinesulfonamide: Similar in structure but with a chlorine atom instead of bromine, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
361544-09-4 |
|---|---|
Molekularformel |
C5H5BrN2O2S |
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
4-bromopyridine-3-sulfonamide |
InChI |
InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |
InChI-Schlüssel |
PXYZMOHBVKYFKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1Br)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


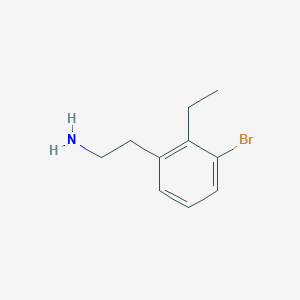
![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
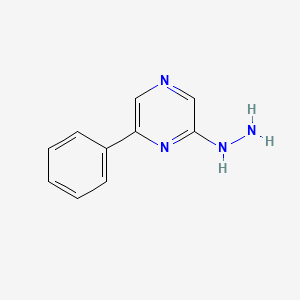


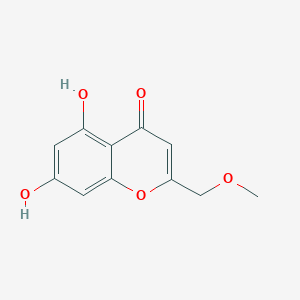
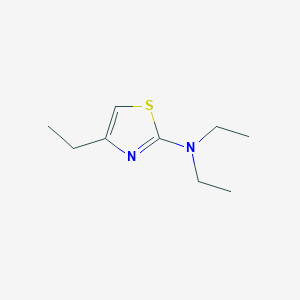
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13879912.png)
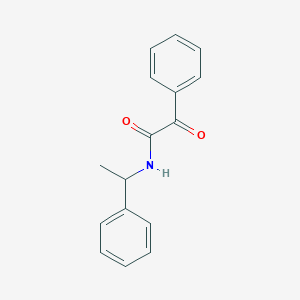
![2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B13879926.png)
